(Z)-Akuammidine: A Technical Guide on its Discovery, Natural Sources, and Pharmacological Profile
(Z)-Akuammidine: A Technical Guide on its Discovery, Natural Sources, and Pharmacological Profile
This in-depth technical guide provides a comprehensive overview of (Z)-Akuammidine, an indole alkaloid of significant interest to the scientific community. This document delves into the discovery, natural origins, physicochemical properties, isolation, and pharmacological activities of this complex molecule, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of a Promising Indole Alkaloid
(Z)-Akuammidine is a bioactive indole alkaloid that has garnered considerable attention for its intricate chemical structure and potential therapeutic applications.[1] It belongs to the broader class of akuammiline alkaloids, a family of natural products with a rich history of investigation dating back to the isolation of echitamine in 1875 from plants native to Southeast Asia.[2] Primarily extracted from the seeds of the African plant Picralima nitida, traditionally used in West African medicine for pain and fever, (Z)-Akuammidine is at the forefront of research into novel analgesics and other therapeutic agents.[1][3][4] This guide aims to provide a detailed exploration of the scientific knowledge surrounding this compelling natural product.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of (Z)-Akuammidine is fundamental for its study and application.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [1] |
| Molecular Weight | 352.4 g/mol | [1] |
| CAS Number | 113973-31-2 | [1] |
| Melting Point | 240 °C | [1] |
| Boiling Point | 513 °C | [1] |
The structure of (Z)-Akuammidine is characterized by a complex, cage-like polycyclic framework, featuring an indoline core fused to a densely functionalized ring system. This intricate architecture, which includes multiple stereogenic centers, presents a significant challenge for total synthesis and is crucial to its biological activity.
Natural Provenance and Biosynthesis
The primary natural source of (Z)-Akuammidine is the seeds of the Akuamma tree, Picralima nitida, a member of the Apocynaceae family.[1][3][4] This plant is also a source of other related alkaloids, including akuammine, pseudo-akuammigine, akuammicine, akuammiline, and picraline.[3][4] (Z)-Akuammidine has also been identified in other plant species, such as Aspidosperma quebracho-blanco.[5]
The biosynthesis of akuammiline alkaloids is a complex enzymatic process originating from the shikimate pathway, leading to the formation of the indole nucleus from tryptophan. A series of cyclizations and rearrangements, characteristic of monoterpene indole alkaloid biosynthesis, results in the formation of the intricate polycyclic core of (Z)-Akuammidine.
Caption: Overview of the biosynthetic origin of (Z)-Akuammidine.
Isolation and Purification from Natural Sources
The extraction and purification of (Z)-Akuammidine from its natural sources require multi-step protocols to separate it from a complex mixture of related alkaloids.
Experimental Protocol: Extraction and Preliminary Purification
-
Maceration: 250 g of powdered Picralima nitida seeds are stirred in 400 mL of a methanolic hydrochloric acid solution for 2 hours.
-
Filtration: The mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure.
-
Acid-Base Extraction: The resulting extract is dissolved in 400 mL of 2N aqueous hydrochloric acid and washed three times with 400 mL of hexanes. The aqueous layer is then extracted three times with 400 mL of dichloromethane.[6]
-
Concentration: The combined dichloromethane layers are dried over magnesium sulfate and concentrated under vacuum to yield a mixture of alkaloids.[6]
-
Crystallization: The residue is washed with cold acetone to precipitate akuammine. The acetone filtrate is concentrated, and the resulting residue is recrystallized from dichloromethane to yield crystalline akuammidine.[6]
Advanced Purification: pH-Zone-Refining Countercurrent Chromatography
For obtaining high-purity (Z)-Akuammidine suitable for pharmacological studies, pH-zone-refining countercurrent chromatography is a highly effective technique.[3][7] This method separates compounds based on their partition coefficients and pKa values, allowing for the isolation of individual alkaloids from the complex initial extract.
Caption: Workflow for the isolation of (Z)-Akuammidine.
Pharmacological Profile and Mechanism of Action
(Z)-Akuammidine exhibits a range of pharmacological activities, with its interaction with opioid receptors being the most extensively studied.[1]
Opioid Receptor Activity
(Z)-Akuammidine has been shown to bind to opioid receptors, with a preference for the mu (μ) opioid receptor.[8][9] This interaction is believed to be the basis for its potential analgesic effects.[1] The binding affinities (Ki) of akuammidine at the different opioid receptor subtypes are summarized below.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Mu (μ) | 0.6 μM | [8][9] |
| Delta (δ) | 2.4 μM | [9] |
| Kappa (κ) | 8.6 μM | [8][9] |
Studies have confirmed that akuammidine acts as an agonist at μ-opioid receptors.[9] However, it is noteworthy that some research indicates limited efficacy of the pure alkaloids in animal models of thermal nociception, suggesting a complex pharmacology that may involve other mechanisms or synergistic effects with other compounds present in the crude extract.[3]
Other Pharmacological Activities
Beyond its effects on the opioid system, (Z)-Akuammidine is being investigated for other potential therapeutic properties:
-
Anti-inflammatory and Anti-asthmatic Effects: Akuammidine has demonstrated anti-inflammatory and anti-asthmatic properties, with studies showing a decrease in the expression of interleukin-6 (IL-6).[8]
-
Antineoplastic Potential: Preliminary research suggests that (Z)-Akuammidine may possess antineoplastic (anti-cancer) properties, although this area requires further investigation.[1]
-
Modulation of Adrenergic and Serotonergic Systems: There is evidence to suggest that (Z)-Akuammidine may also interact with adrenergic and serotonergic systems, which could contribute to its overall pharmacological profile.[1]
Signaling Pathway
The agonist activity of (Z)-Akuammidine at the μ-opioid receptor initiates an intracellular signaling cascade. Upon binding, it is hypothesized to induce a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Proposed signaling pathway of (Z)-Akuammidine at the μ-opioid receptor.
Challenges in Total Synthesis
The total synthesis of (Z)-Akuammidine and other akuammiline alkaloids represents a formidable challenge for synthetic organic chemists due to their complex, polycyclic structures and multiple stereocenters. While the total synthesis of the related alkaloid picrinine has been achieved, it required a multi-step approach, underscoring the difficulty of constructing this molecular architecture.[2] The development of a concise and efficient total synthesis of (Z)-Akuammidine would be a significant achievement, enabling the production of larger quantities for further research and potentially facilitating the synthesis of novel analogs with improved pharmacological properties.
Future Perspectives and Conclusion
(Z)-Akuammidine stands out as a natural product with considerable therapeutic potential, particularly in the realm of pain management. Its unique structure and activity at opioid receptors provide a distinct scaffold for the development of novel analgesics.[3] Further research is warranted to fully elucidate its mechanism of action, explore its other potential pharmacological activities, and develop efficient synthetic routes. The continued investigation of (Z)-Akuammidine and its derivatives holds promise for the discovery of new and improved therapeutic agents.
References
-
Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-10. (URL: [Link])
-
Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - Semantic Scholar. (URL: [Link])
- Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (URL: Not a direct link, but references the same study as above)
-
Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PubMed. (URL: [Link])
-
(PDF) Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021) | Simone M. Creed | 21 Citations - SciSpace. (URL: [Link])
- Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (URL: Not a direct link, but references the same study as above)
-
Garg, N. K., et al. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society, 136(15), 5836–5839. (URL: [Link])
-
Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology, 350(1), 101-108. (URL: [Link])
-
Akuammidine | C21H24N2O3 | CID 15558574 - PubChem - NIH. (URL: [Link])
Sources
- 1. biosynth.com [biosynth.com]
- 2. Total Synthesis of the Akuammiline Alkaloid Picrinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Akuammidine | C21H24N2O3 | CID 15558574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (PDF) Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021) | Simone M. Creed | 21 Citations [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
